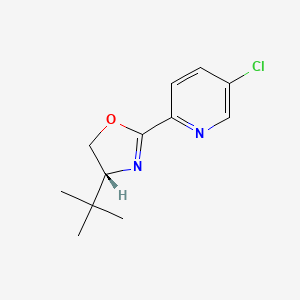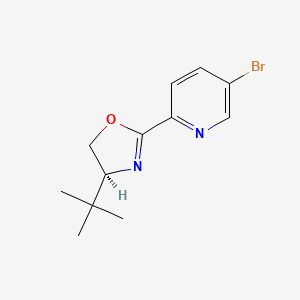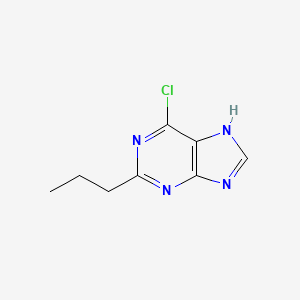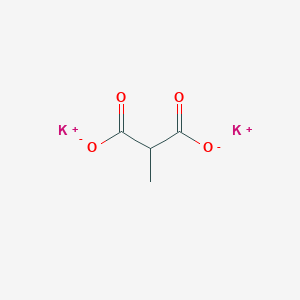
Potassium 2-methylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-methylmalonate is an organic salt compound with the molecular formula C5H7KO4. It is a derivative of malonic acid where one of the hydrogen atoms on the central carbon is replaced by a methyl group, and the carboxyl groups are in the form of potassium salts. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-methylmalonate can be synthesized through the selective monohydrolysis of symmetric diesters. One common method involves the reaction of dimethyl malonate with a base such as potassium hydroxide, followed by the selective hydrolysis of one ester group to yield the desired half-ester potassium salt . The reaction conditions typically involve the use of water and a small proportion of a volatile co-solvent, making the process environmentally benign and straightforward .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of efficient selective monohydrolysis techniques to ensure high yields and purity. The reaction is carried out in large reactors with controlled temperature and pressure to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the potassium ion is replaced by other nucleophiles.
Decarboxylation Reactions: Upon heating, this compound can undergo decarboxylation to form 2-methylpropanoic acid.
Esterification Reactions: The compound can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Bases: Potassium hydroxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Water, methanol, ethanol.
Major Products Formed:
2-Methylpropanoic Acid: Formed through decarboxylation.
Various Esters: Formed through esterification with different alcohols.
Scientific Research Applications
Potassium 2-methylmalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 2-methylmalonate involves its role as a substrate or inhibitor in various biochemical reactions. In metabolic pathways, it can act as a competitive inhibitor of enzymes involved in carboxylation and decarboxylation reactions. For example, it can inhibit the activity of enzymes such as succinate dehydrogenase by competing with natural substrates . This inhibition can lead to alterations in metabolic flux and the accumulation of intermediate metabolites .
Comparison with Similar Compounds
Ethyl Potassium Malonate: Similar in structure but with an ethyl group instead of a methyl group.
Dimethyl Malonate: Lacks the potassium salt form and has two methyl groups.
Diethyl Malonate: Similar to dimethyl malonate but with ethyl groups.
Uniqueness: Potassium 2-methylmalonate is unique due to its specific substitution pattern and the presence of the potassium ion, which imparts distinct reactivity and solubility properties. Its ability to undergo selective reactions and its role as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
dipotassium;2-methylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2K/c1-2(3(5)6)4(7)8;;/h2H,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKYZMDNULJRF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4K2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
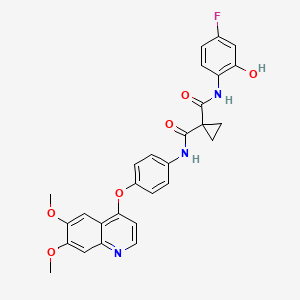
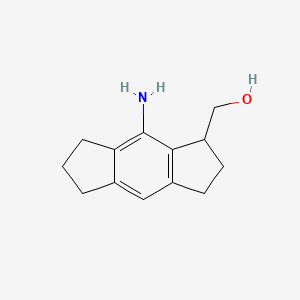
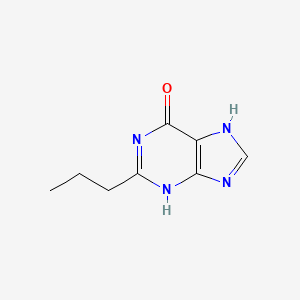
![3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200647.png)
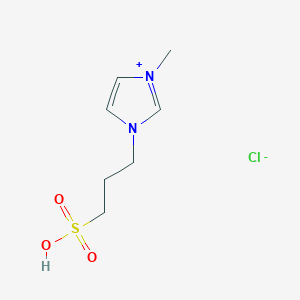
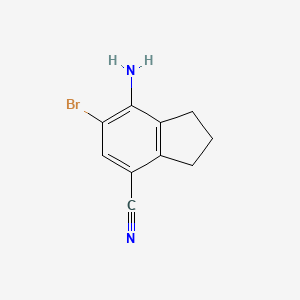

![rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate](/img/structure/B8200670.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride](/img/structure/B8200678.png)
![rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide](/img/structure/B8200685.png)
